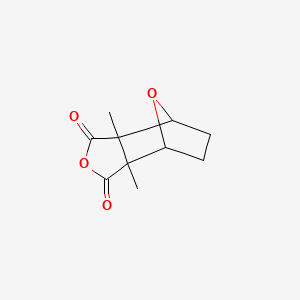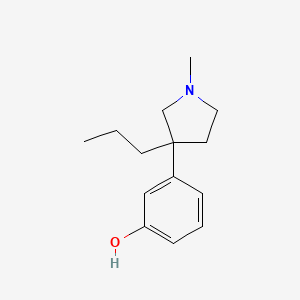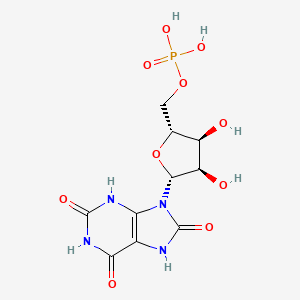
1-Ethyl-3-(3-(Dimethylamino)propyl)carbodiimid-Methiodid
Übersicht
Beschreibung
1-(3-DIMETHYLAMINOPROPYL)-3-ETHYLCARBODIIMIDE METHIODIDE is a water-soluble carbodiimide commonly used in organic synthesis. It is typically employed as a coupling agent for the formation of amide bonds between carboxylic acids and amines. This compound is particularly valued for its ability to form stable intermediates that facilitate the coupling process, making it a crucial reagent in peptide synthesis, protein crosslinking, and other biochemical applications .
Wissenschaftliche Forschungsanwendungen
1-(3-DIMETHYLAMINOPROPYL)-3-ETHYLCARBODIIMIDE METHIODIDE has a wide range of applications in scientific research:
Biochemische Analyse
Biochemical Properties
1-Ethyl-3-(3-(dimethylamino)propyl)carbodiimide methiodide plays a crucial role in biochemical reactions by acting as a carboxyl-activating agent. It interacts with carboxyl groups on biomolecules, forming an active ester intermediate that can react with primary amines to form stable amide bonds. This compound is often used in conjunction with N-hydroxysuccinimide (NHS) to enhance the efficiency of the coupling reaction. The interactions of 1-Ethyl-3-(3-(dimethylamino)propyl)carbodiimide methiodide with enzymes, proteins, and other biomolecules are primarily based on its ability to activate carboxyl groups, facilitating the formation of covalent bonds .
Cellular Effects
1-Ethyl-3-(3-(dimethylamino)propyl)carbodiimide methiodide influences various cellular processes by modifying proteins and other biomolecules. It can affect cell signaling pathways, gene expression, and cellular metabolism by altering the structure and function of proteins. For example, the crosslinking of proteins to nucleic acids can impact gene expression and protein synthesis. Additionally, the modification of cell surface proteins can influence cell signaling and communication .
Molecular Mechanism
The molecular mechanism of 1-Ethyl-3-(3-(dimethylamino)propyl)carbodiimide methiodide involves the activation of carboxyl groups on biomolecules. The compound forms an active ester intermediate that can react with primary amines to form amide bonds. This process involves the formation of a tetrahedral intermediate, followed by the release of a urea byproduct. The activated ester intermediate is highly reactive, allowing for efficient coupling reactions with various nucleophiles .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-Ethyl-3-(3-(dimethylamino)propyl)carbodiimide methiodide can change over time due to its stability and degradation. The compound is generally stable under acidic conditions but can degrade over time, leading to a decrease in its effectiveness. Long-term studies have shown that the compound can have lasting effects on cellular function, particularly in in vitro and in vivo experiments where it is used for protein crosslinking and modification .
Dosage Effects in Animal Models
The effects of 1-Ethyl-3-(3-(dimethylamino)propyl)carbodiimide methiodide in animal models vary with different dosages. At low doses, the compound can effectively modify proteins and other biomolecules without causing significant toxicity. At high doses, it can exhibit toxic effects, including skin sensitization and irritation. Threshold effects have been observed, where the compound’s effectiveness and toxicity are dose-dependent .
Metabolic Pathways
1-Ethyl-3-(3-(dimethylamino)propyl)carbodiimide methiodide is involved in metabolic pathways related to protein modification and crosslinking. It interacts with enzymes and cofactors that facilitate the formation of amide bonds. The compound’s effects on metabolic flux and metabolite levels are primarily related to its role in modifying proteins and other biomolecules, which can impact various metabolic processes .
Transport and Distribution
Within cells and tissues, 1-Ethyl-3-(3-(dimethylamino)propyl)carbodiimide methiodide is transported and distributed based on its interactions with transporters and binding proteins. The compound’s localization and accumulation can be influenced by its ability to modify cell surface proteins and other biomolecules. This can affect its distribution within different cellular compartments and tissues .
Subcellular Localization
The subcellular localization of 1-Ethyl-3-(3-(dimethylamino)propyl)carbodiimide methiodide is influenced by its interactions with targeting signals and post-translational modifications. The compound can be directed to specific compartments or organelles based on these interactions, affecting its activity and function. For example, the modification of proteins within specific organelles can impact their function and the overall cellular processes .
Vorbereitungsmethoden
1-(3-DIMETHYLAMINOPROPYL)-3-ETHYLCARBODIIMIDE METHIODIDE can be synthesized through a multi-step process. The initial step involves the coupling of ethyl isocyanate with N,N-dimethylpropane-1,3-diamine to form a urea intermediate. This intermediate is then dehydrated to yield the final carbodiimide product . Industrial production methods typically involve similar synthetic routes but are optimized for large-scale production, ensuring high purity and yield.
Analyse Chemischer Reaktionen
1-(3-DIMETHYLAMINOPROPYL)-3-ETHYLCARBODIIMIDE METHIODIDE primarily undergoes substitution reactions, particularly in the formation of amide bonds. The compound reacts with carboxyl groups to form an amine-reactive O-acylisourea intermediate. This intermediate can then react with primary amines to form stable amide bonds, releasing an isourea byproduct . Common reagents used in these reactions include N-hydroxysuccinimide (NHS) and its derivatives, which enhance the efficiency of the coupling process .
Wirkmechanismus
The mechanism of action of 1-(3-DIMETHYLAMINOPROPYL)-3-ETHYLCARBODIIMIDE METHIODIDE involves the formation of an O-acylisourea intermediate upon reaction with carboxyl groups. This intermediate is highly reactive and can readily react with primary amines to form stable amide bonds. The process involves the initial attack of the carboxyl group on the carbodiimide, followed by proton transfer and the formation of a tetrahedral intermediate. The primary amine then attacks the carbonyl carbon, leading to the collapse of the intermediate and the release of the isourea byproduct .
Vergleich Mit ähnlichen Verbindungen
1-(3-DIMETHYLAMINOPROPYL)-3-ETHYLCARBODIIMIDE METHIODIDE is often compared with other carbodiimides such as dicyclohexylcarbodiimide (DCC) and diisopropylcarbodiimide (DIC). While all these compounds serve as coupling agents, 1-(3-DIMETHYLAMINOPROPYL)-3-ETHYLCARBODIIMIDE METHIODIDE has the advantage of being water-soluble, which simplifies the purification process by allowing the urea byproduct to be easily washed away with dilute acid . This property makes it particularly suitable for applications in aqueous environments, unlike DCC and DIC, which are more commonly used in organic solvents .
Eigenschaften
InChI |
InChI=1S/C9H20N3.HI/c1-5-10-9-11-7-6-8-12(2,3)4;/h5-8H2,1-4H3;1H/q+1;/p-1 | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGSKWMRPXWHSPF-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN=C=NCCC[N+](C)(C)C.[I-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20IN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20945227 | |
| Record name | 3-{[(Ethylimino)methylidene]amino}-N,N,N-trimethylpropan-1-aminium iodide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20945227 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22572-40-3 | |
| Record name | 1-[3-(Dimethylamino)propyl]-3-ethylcarbodiimide methiodide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=22572-40-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Ethyl-3-(3-(dimethylamino)propyl)carbodiimide methiodide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022572403 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 22572-40-3 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=282762 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-{[(Ethylimino)methylidene]amino}-N,N,N-trimethylpropan-1-aminium iodide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20945227 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | [3-[(ethylimidocarbonyl)amino]propyl]trimethylammonium iodide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.980 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1-ETHYL-3-(3-(DIMETHYLAMINO)PROPYL)CARBODIIMIDE METHIODIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/73U5123RNT | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 1-ethyl-3-(3-(dimethylamino)propyl)carbodiimide methiodide facilitate antibiotic immobilization onto xylofucoglucuronan?
A1: 1-Ethyl-3-(3-(dimethylamino)propyl)carbodiimide methiodide (EDC) acts as a zero-length crosslinking agent. In the context of this research [], EDC activates the carboxyl groups present in the xylofucoglucuronan (a type of sulfated fucan) under slightly acidic conditions. This activation involves the formation of an unstable O-acylisourea intermediate. This intermediate can then react with the amine groups present in the antibiotics (gentamicin or amikacin used in the study) to form stable amide bonds. This process effectively immobilizes the antibiotics onto the sulfated fucan backbone.
Q2: What evidence supports the successful activation of xylofucoglucuronan and subsequent antibiotic immobilization?
A2: The researchers used infrared spectroscopy to confirm the activation of xylofucoglucuronan by EDC []. The appearance of new bands corresponding to carbonyl (C=O) and amide (C-NH2) groups in the infrared spectrum of the activated polysaccharide confirms the formation of the desired chemical bonds. Further evidence for successful immobilization was provided by the observation of inhibition halos in microbial growth assays. The activated xylofucoglucuronan bound to antibiotics effectively inhibited the growth of Staphylococcus aureus and Klebsiella pneumoniae, while the non-activated polysaccharide and dialyzed antibiotics did not. This indicates that the antibiotics were successfully coupled to the xylofucoglucuronan and retained their antimicrobial activity.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![Benzeneethanol, alpha-[2-(dimethylamino)-1-methylethyl]-alpha-phenyl-](/img/structure/B1213203.png)


![Pyrimido[5,4-d]pyrimidine-2,4,6,8-tetramine, N4,N8-dicyclohexyl-N2,N2,N6,N6-tetraethyl-](/img/structure/B1213211.png)





![[2-[17-(1-Hydroxyethyl)-22-[[2-[[3-hydroxy-2-[[2-(6-methyloctanoylamino)-4-(sulfomethylamino)butanoyl]amino]butanoyl]amino]-4-(sulfomethylamino)butanoyl]amino]-5,8-bis(2-methylpropyl)-3,6,9,12,15,18,23-heptaoxo-11,14-bis[2-(sulfomethylamino)ethyl]-1,4,7,10,13,16,19-heptazacyclotricos-2-yl]ethylamino]methanesulfonic acid](/img/structure/B1213220.png)

